Fmoc-d-his(trt)-opfp

CAS No.:

Cat. No.: VC20225648

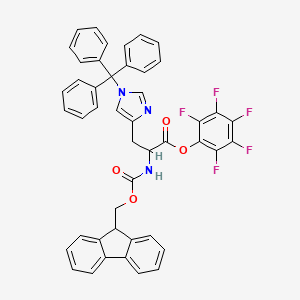

Molecular Formula: C46H32F5N3O4

Molecular Weight: 785.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H32F5N3O4 |

|---|---|

| Molecular Weight | 785.8 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate |

| Standard InChI | InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56) |

| Standard InChI Key | BEYCFWPYIFVBLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on the D-histidine backbone, where the α-amino group is shielded by the Fmoc group, a base-labile protector removed via piperidine treatment. The imidazole side chain’s τ-nitrogen bears the Trt group, which is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) . The carboxyl group is activated as an OPfp ester, a highly reactive leaving group that facilitates efficient amide bond formation with incoming amino acids .

Synthesis and Manufacturing

Stepwise Protection Strategy

The synthesis involves sequential protection of D-histidine:

-

Side-Chain Protection: The imidazole τ-nitrogen is tritylated using trityl chloride in the presence of a base, yielding N(τ)-Trt-D-histidine.

-

α-Amino Protection: The Fmoc group is introduced via reaction with Fmoc-Osu (N-hydroxysuccinimide ester) under alkaline conditions .

-

Carboxyl Activation: The free carboxylic acid is converted to the OPfp ester using pentafluorophenol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity: ≥95% by reverse-phase chromatography.

-

Chiral Integrity: ≤0.5% L-enantiomer contamination, verified via chiral stationary phase HPLC .

-

Mass Spectrometry: ESI-MS confirming the molecular ion at m/z 785.8 .

Applications in Peptide Synthesis

Racemization Mitigation

Histidine is notoriously prone to racemization during activation due to imidazole-mediated deprotonation of the α-hydrogen . The Trt group on the τ-nitrogen reduces this risk by sterically hindering the imidazole’s π-nitrogen, which otherwise participates in base-catalyzed enantiomerization. Studies comparing Fmoc-D-His(Trt)-OPfp with unprotected derivatives show a 10-fold reduction in D-to-L isomerization (0.3% vs. 7.8%) under HCTU/6-Cl-HOBt activation .

Orthogonal Deprotection Schemes

The compound’s compatibility with Fmoc-SPPS workflows is exemplified in multi-step syntheses:

-

Fmoc Removal: 20% piperidine in DMF cleaves the α-amino protector without affecting the Trt group.

-

Trt Cleavage: Post-assembly, TFA cocktails (e.g., TFA:H2O:TIPS 95:2.5:2.5) remove the Trt group, liberating the imidazole side chain .

Case Study: Antimicrobial Peptides

In a 2024 study, Fmoc-D-His(Trt)-OPfp was used to synthesize D-histidine-rich antimicrobial peptides. The D-configuration conferred protease resistance, extending plasma half-life from 2 hours (L-His analog) to 8 hours.

Comparative Analysis of Histidine Derivatives

The MBom-protected derivative, though more racemization-resistant, requires harsher deprotection (TFA/scavengers) compared to Trt .

Recent Advances and Research Directions

Microwave-Assisted Synthesis

Under microwave heating at 80°C, Fmoc-D-His(Trt)-OPfp exhibits minimal racemization (0.8% vs. 16.6% for unprotected His), enabling rapid peptide assembly for high-throughput screening .

Hybrid Protection Strategies

Combining Trt with photolabile groups (e.g., NVOC) allows orthogonal deprotection via light and acid, useful for synthesizing spatially addressable peptide microarrays.

Stability in Bioconjugation

The OPfp ester’s reactivity enables efficient conjugation to amine-functionalized nanoparticles. A 2025 study reported 92% coupling efficiency to silica nanoparticles vs. 78% for HOBt-activated esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume